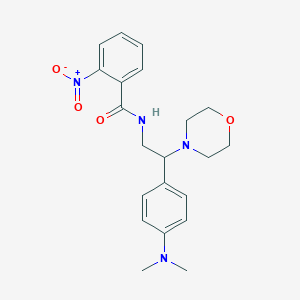
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Biological Imaging
A novel fluorescent probe based on a structure similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. The probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups, exhibited high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, and dual emission. This probe's effectiveness in imaging the hypoxic status of tumor cells, such as HeLa cells, highlights its potential in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available 2-nitrobenzamides, similar in structure to the compound , utilized sodium dithionite as a reducing agent. This one-pot procedure highlights the versatility of such compounds in organic synthesis, leading to the creation of heterocyclic compounds with potential pharmacological activities (Romero et al., 2013).
Novel Organic Materials
The synthesis and structural characterization of smart morpholine-functional statistical copolymers, which utilized monomers bearing structural resemblance to this compound, were explored for aqueous thermo-responsiveness. These polymers, synthesized through nitroxide mediated polymerization, demonstrate the chemical's potential in creating materials with adjustable physical properties for various applications (Lessard et al., 2012).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)17-9-7-16(8-10-17)20(24-11-13-29-14-12-24)15-22-21(26)18-5-3-4-6-19(18)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKVONCNDXLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2416510.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2416512.png)
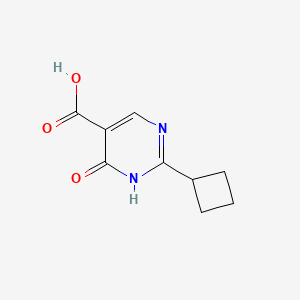
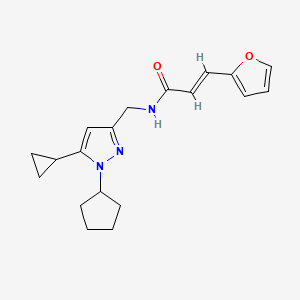
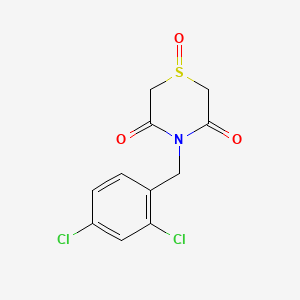

![N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416521.png)
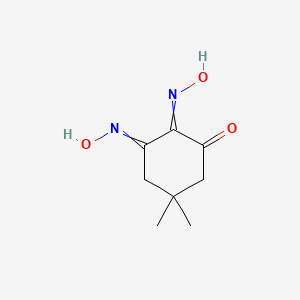
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
